molecular formula C15H21NO4 B1146161 Metalaxyl-13C6 CAS No. 1356199-69-3

Metalaxyl-13C6

Cat. No.: B1146161
CAS No.: 1356199-69-3
M. Wt: 285.29 g/mol
InChI Key: ZQEIXNIJLIKNTD-HEYPXIGASA-N
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Description

Metalaxyl-13C6 is an isotope-labeled analog of the fungicide Metalaxyl. It is specifically labeled with carbon-13 isotopes on the phenyl ring, which makes it useful for various analytical and research purposes. Metalaxyl itself is widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and root rot.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metalaxyl-13C6 involves the incorporation of carbon-13 isotopes into the phenyl ring of Metalaxyl. The general synthetic route includes:

    Starting Material: The synthesis begins with a carbon-13 labeled benzene derivative.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated with methoxyacetic acid to form the corresponding amide.

    Esterification: The final step involves esterification with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of carbon-13 labeled benzene are used as the starting material.

    Optimization: Reaction conditions are optimized for higher yields and purity.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Metalaxyl-13C6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Halogenated and other substituted derivatives.

Scientific Research Applications

Metalaxyl-13C6 is used in various scientific research applications, including:

    Chemistry: It is used as a tracer in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.

    Biology: The compound is used to study metabolic pathways and the degradation of fungicides in plants.

    Medicine: Research on the environmental impact and human exposure to fungicides.

    Industry: Quality control and residue analysis in agricultural products.

Comparison with Similar Compounds

Similar Compounds

    Metalaxyl: The non-labeled analog of Metalaxyl-13C6.

    Furalaxyl: Another fungicide with a similar mode of action.

    Benalaxyl: A related compound with similar agricultural applications.

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly useful for analytical and research purposes. The carbon-13 labeling allows for precise tracking and quantification in various studies, providing insights that are not possible with non-labeled compounds.

Properties

CAS No.

1356199-69-3

Molecular Formula

C15H21NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1

InChI Key

ZQEIXNIJLIKNTD-HEYPXIGASA-N

Isomeric SMILES

C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Synonyms

N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester;  (+/-)-Metalaxyl-13C6;  Allegiance-13C6;  Apron-13C6;  Metanaxin-13C6;  Metasyl-13C6;  Metaxanine-13C6;  Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6;  Ridomil-13C6; 

Origin of Product

United States

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